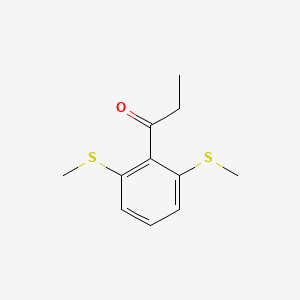
1-(2,6-Bis(methylthio)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Bis(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H14OS2 It is characterized by the presence of two methylthio groups attached to a phenyl ring, which is further connected to a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Bis(methylthio)phenyl)propan-1-one typically involves the reaction of 2,6-dimethylthiophenol with propanone derivatives under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,6-Bis(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the methylthio groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Bis(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,6-Bis(methylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The methylthio groups can participate in various chemical reactions, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Bis(methylthio)phenyl)propan-2-one: Similar structure but with a different position of the carbonyl group.
2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Contains a morpholine ring, adding to its complexity.
3,3-Bis(methylthio)-1-phenyl-2-propen-1-one: Features a propenone moiety instead of a propanone.
Eigenschaften
Molekularformel |
C11H14OS2 |
|---|---|
Molekulargewicht |
226.4 g/mol |
IUPAC-Name |
1-[2,6-bis(methylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H14OS2/c1-4-8(12)11-9(13-2)6-5-7-10(11)14-3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
URGDPAKGAYCTDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=CC=C1SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




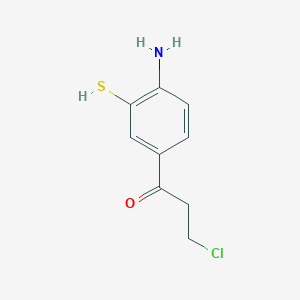
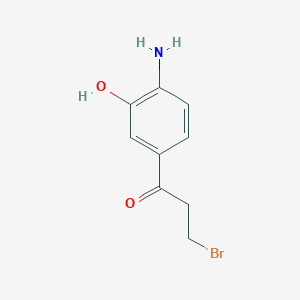
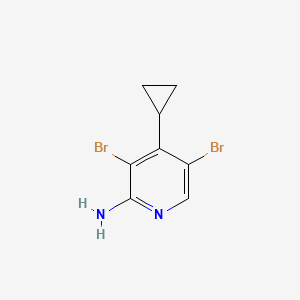

![1-[2-(Methylsulfanyl)ethoxy]-2,4-dinitrobenzene](/img/structure/B14057344.png)
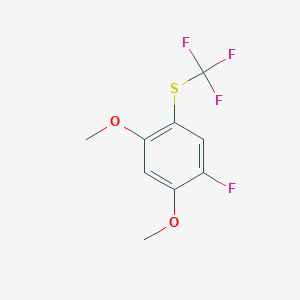
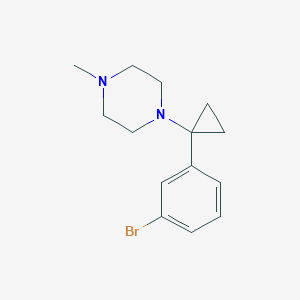
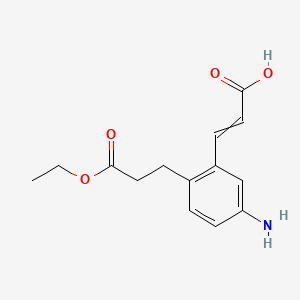
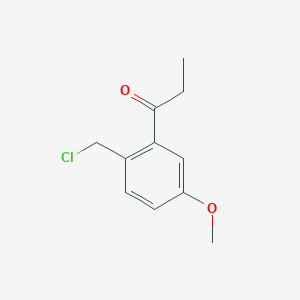
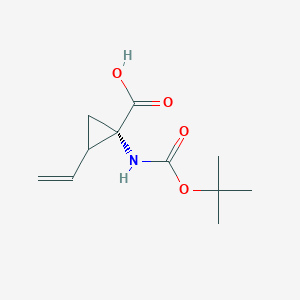
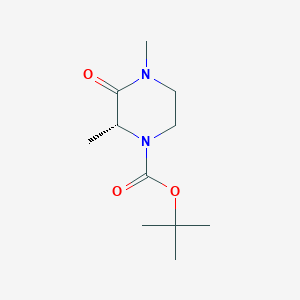
![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)
